molecular formula C23H18N2O2 B13752565 4,4'-Methylenebis(N-furfurylideneaniline) CAS No. 6264-59-1

4,4'-Methylenebis(N-furfurylideneaniline)

Cat. No.: B13752565
CAS No.: 6264-59-1
M. Wt: 354.4 g/mol
InChI Key: MAKABEVBNIJHPX-UHFFFAOYSA-N
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Description

Overview of Multidentate Ligands in Coordination Chemistry

In the realm of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Ligands are classified based on the number of donor atoms they use to bind to the central metal. Ligands that bind through a single donor atom are termed monodentate, while those that can bind through multiple donor atoms are known as multidentate or polydentate ligands. chemmethod.com

Multidentate ligands are of particular interest due to their ability to form more stable complexes with metal ions compared to their monodentate counterparts. This enhanced stability is attributed to the chelate effect, where the formation of a ring structure between the ligand and the metal ion increases the thermodynamic stability of the complex. The number of donor atoms a ligand possesses is referred to as its denticity; for instance, a ligand with two donor atoms is bidentate, one with three is tridentate, and so on.

The geometry and coordination number of the resulting metal complex are significantly influenced by the nature of the multidentate ligand. These ligands can be flexible or rigid, and their donor atoms can be arranged in various ways to accommodate different metal ions and enforce specific coordination geometries. This versatility makes multidentate ligands invaluable in the design of functional metal complexes for applications ranging from catalysis to materials science and biological imaging.

Significance of Bis-Schiff Bases Derived from Diamines and Furfural (B47365) Derivatives in Chemical Research

Bis-Schiff bases are a specific type of multidentate ligand that contains two imine groups. They are typically synthesized from the condensation of a diamine with two equivalents of an aldehyde or ketone. The resulting tetradentate ligands, often with an N₂O₂ or N₂S₂ donor set, are highly effective in coordinating with a variety of transition metal ions to form stable, often binuclear, complexes.

The use of furfural and its derivatives in the synthesis of bis-Schiff bases is of growing importance. Furfural is a bio-based chemical derived from agricultural waste, making it a renewable and sustainable feedstock. researchgate.net Schiff bases derived from furfural inherit the furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom. This furan moiety can introduce additional coordination sites (the oxygen atom) and influence the electronic properties of the resulting ligand and its metal complexes.

Research into bis-Schiff bases derived from diamines and furfural derivatives is driven by several factors:

Versatile Coordination Behavior: The presence of two imine nitrogens and potentially other donor atoms from the diamine backbone and the furfural unit allows for the formation of a wide array of coordination complexes with diverse structures and properties.

Bio-based Origin: The utilization of furfural aligns with the principles of green chemistry, promoting the development of sustainable chemical processes and materials. researchgate.net

Potential Applications: These compounds and their metal complexes have shown promise in various fields, including catalysis, materials science, and as biologically active agents with antimicrobial and anticancer properties. nih.govresearchgate.net

Rationale for Investigating 4,4'-Methylenebis(N-furfurylideneaniline) in Advanced Chemical Research

The specific bis-Schiff base, 4,4'-Methylenebis(N-furfurylideneaniline), is synthesized from the condensation of 4,4'-methylenedianiline (B154101) (also known as 4,4'-diaminodiphenylmethane) and two equivalents of furfural. The investigation into this particular compound is underpinned by a compelling scientific rationale:

Structural Features: The 4,4'-methylenedianiline backbone provides a flexible yet robust scaffold, linking two N-furfurylideneaniline units. This structure allows the two imine groups to coordinate with one or two metal centers, potentially leading to the formation of both mononuclear and binuclear complexes. The distance and orientation between the two coordination sites can be influenced by the methylene (B1212753) bridge.

Coordination Chemistry and Catalysis: The ability of 4,4'-Methylenebis(N-furfurylideneaniline) to act as a tetradentate ligand for transition metals such as cobalt(II), nickel(II), and copper(II) is a key area of interest. The resulting metal complexes are being explored for their catalytic activity in various organic transformations. The specific coordination environment provided by the ligand can tune the reactivity of the metal center.

Materials Science: Schiff bases derived from aromatic diamines are known to exhibit interesting properties such as liquid crystallinity and fluorescence. nih.govjcsp.org.pk The investigation of 4,4'-Methylenebis(N-furfurylideneaniline) and its derivatives is therefore relevant to the development of new functional materials.

Biological Activity: Schiff bases and their metal complexes are widely studied for their biological activities. nih.govresearchgate.net The presence of the furan moiety and the imine groups in 4,4'-Methylenebis(N-furfurylideneaniline) suggests that it and its metal complexes may exhibit interesting antimicrobial, antifungal, or anticancer properties.

The synthesis of 4,4'-Methylenebis(N-furfurylideneaniline) is typically achieved through the condensation of 4,4'-methylenedianiline and furfural in a suitable solvent, often with heating under reflux. The reaction is generally straightforward and results in good yields of the desired product.

Table 1: Reactants for the Synthesis of 4,4'-Methylenebis(N-furfurylideneaniline)

ReactantChemical FormulaMolar Mass ( g/mol )Role
4,4'-MethylenedianilineC₁₃H₁₄N₂198.26Diamine
FurfuralC₅H₄O₂96.08Aldehyde

The characterization of the resulting Schiff base is carried out using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 4,4'-Methylenebis(N-furfurylideneaniline)

Spectroscopic TechniqueKey FeatureExpected Chemical Shift / Wavenumber
FT-IRC=N (imine) stretch~1620-1640 cm⁻¹
¹H-NMRCH=N (azomethine) proton~8.0-8.5 ppm (singlet)
¹H-NMRCH₂ (methylene bridge) protons~3.5-4.0 ppm (singlet)
¹H-NMRAromatic and Furan protons~6.5-7.8 ppm (multiplets)

The formation of metal complexes with 4,4'-Methylenebis(N-furfurylideneaniline) can be confirmed by shifts in the characteristic IR and NMR signals upon coordination of the metal ion to the imine nitrogen. For instance, a shift in the C=N stretching frequency in the IR spectrum is indicative of complex formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6264-59-1

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(furan-2-yl)-N-[4-[[4-(furan-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C23H18N2O2/c1-3-22(26-13-1)16-24-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)25-17-23-4-2-14-27-23/h1-14,16-17H,15H2

InChI Key

MAKABEVBNIJHPX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CO4

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4,4 Methylenebis N Furfurylideneaniline

Convergent and Divergent Synthesis Strategies for Bis-Schiff Bases

The synthesis of complex molecules like bis-Schiff bases can be approached through two primary strategies: convergent and divergent synthesis.

Divergent Synthesis: A divergent synthesis strategy would involve building upon a central core molecule. In the context of 4,4'-Methylenebis(N-furfurylideneaniline), one could envision a scenario where 4,4'-methylenedianiline (B154101) acts as the core, and the furfurylidene groups are introduced sequentially. While less common for this specific type of symmetric bis-Schiff base, divergent approaches are highly valuable in the creation of libraries of related compounds where a common core is functionalized with various substituents.

The synthesis of 4,4'-Methylenebis(N-furfurylideneaniline) is most commonly achieved through a direct condensation reaction, which can be considered a convergent approach where two molecules of furfural (B47365) react with one molecule of 4,4'-methylenedianiline.

Optimization of Reaction Conditions for Imine Bond Formation

The formation of the imine bond in Schiff bases is a reversible reaction, and its efficiency is highly dependent on the reaction conditions. The synthesis of bis-Schiff bases derived from 4,4'-methylenedianiline has been achieved using various aldehydes. researchgate.net Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of 4,4'-Methylenebis(N-furfurylideneaniline), a typical procedure would involve the reaction of 4,4'-methylenedianiline with two molar equivalents of furfural.

Solvent: The choice of solvent plays a crucial role. Alcohols, such as ethanol (B145695) or methanol, are commonly used as they can dissolve the reactants and facilitate the removal of water, which is a byproduct of the condensation reaction. Toluene (B28343) is another solvent that can be used, often with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion. researchgate.net

Catalyst: The reaction is often catalyzed by a small amount of acid. Glacial acetic acid is a commonly used catalyst that can protonate the carbonyl oxygen of furfural, making it more electrophilic and susceptible to nucleophilic attack by the amine group of 4,4'-methylenedianiline.

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to increase the reaction rate and facilitate the removal of water. researchgate.net

Reaction Time: The reaction time can vary from a few hours to several hours, depending on the reactivity of the starting materials and the other reaction conditions. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

A plausible synthetic scheme for 4,4'-Methylenebis(N-furfurylideneaniline) is as follows:

ReactantsReaction ConditionsProduct
4,4'-Methylenedianiline + 2 equivalents of FurfuralEthanol, catalytic acetic acid, reflux4,4'-Methylenebis(N-furfurylideneaniline)

Kinetic and Thermodynamic Aspects of Schiff Base Condensation

R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

Kinetics: The rate of the reaction is influenced by several factors. The reaction is generally acid-catalyzed. At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, slowing down the reaction. At high pH, the carbonyl group is not sufficiently activated by protonation. Therefore, the reaction rate is typically maximal at a mildly acidic pH.

Exploration of Novel Synthetic Routes and Precursors

Research into the synthesis of Schiff bases continues to explore more efficient and environmentally friendly methods.

Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation to accelerate the reaction. Microwave-assisted synthesis has been successfully employed for the preparation of various Schiff bases derived from 4,4'-methylenedianiline. researchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. The application of microwave heating to the synthesis of 4,4'-Methylenebis(N-furfurylideneaniline) would be a logical extension of this methodology.

Alternative Precursors: While 4,4'-methylenedianiline and furfural are the most direct precursors, researchers are also exploring the use of alternative starting materials. For instance, derivatives of furfural or protected forms of the diamine could be employed to achieve specific synthetic goals or to overcome challenges such as side reactions.

Green Chemistry Approaches in 4,4'-Methylenebis(N-furfurylideneaniline) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including Schiff bases. The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy.

Solvent-Free Synthesis: A significant green approach is to perform the reaction under solvent-free conditions. This can be achieved by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid. This method eliminates the need for potentially hazardous organic solvents, simplifies the work-up procedure, and reduces waste.

Use of Greener Solvents: When a solvent is necessary, the focus is on using more environmentally friendly options. Water, ethanol, and other bio-based solvents are preferred over chlorinated hydrocarbons or aromatic solvents like benzene (B151609) and toluene. The synthesis of Schiff bases from furfural has been reported using such green solvents. neliti.com

Catalysis: The use of reusable solid acid catalysts, such as zeolites or clays, is another green alternative to traditional homogeneous acid catalysts like acetic acid or sulfuric acid. These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification.

Green Chemistry PrincipleApplication in Synthesis of 4,4'-Methylenebis(N-furfurylideneaniline)
Prevention of WasteSolvent-free synthesis or use of recyclable catalysts.
Atom EconomyThe condensation reaction itself has good atom economy, with water as the only byproduct.
Use of Safer SolventsReplacing traditional solvents like toluene with ethanol or even water.
Energy EfficiencyMicrowave-assisted synthesis can significantly reduce energy consumption compared to conventional heating.
Use of Renewable FeedstocksFurfural is a bio-based chemical derived from agricultural waste, making it a renewable feedstock.

Coordination Chemistry of 4,4 Methylenebis N Furfurylideneaniline and Its Metal Complexes

Ligand Behavior and Chelating Properties of 4,4'-Methylenebis(N-furfurylideneaniline)

Information regarding the specific donor atoms, potential denticity, and conformational properties of the ligand upon chelation is not available in the reviewed literature.

Synthesis and Characterization of Transition Metal Complexes

No specific methods for the synthesis of transition metal complexes with this ligand, nor characterization data (such as spectroscopic or magnetic properties), could be found.

Divalent and Trivalent Metal Ion Complexation

There are no specific reports on the complexation of 4,4'-Methylenebis(N-furfurylideneaniline) with either divalent or trivalent metal ions.

Formation of Mono-, Di-, and Polynuclear Complexes

The potential for this ligand to form complexes of varying nuclearity has not been explored in the available literature.

Influence of Metal Center on Coordination Geometry and Ligand Conformation

Without structural data, the influence of different metal centers on the coordination environment and the ligand's spatial arrangement cannot be discussed.

Main Group and f-Block Element Coordination Studies

The coordination chemistry of this ligand with main group and f-block elements appears to be an uninvestigated area.

Supramolecular Assemblies and Coordination Polymers Utilizing 4,4'-Methylenebis(N-furfurylideneaniline)

There is no available information on the use of this specific ligand as a building block for the construction of supramolecular structures or coordination polymers.

Further experimental research is required to elucidate the coordination chemistry of 4,4'-Methylenebis(N-furfurylideneaniline) and to provide the data necessary for a comprehensive review as outlined.

Advanced Structural Elucidation and Spectroscopic Characterization of 4,4 Methylenebis N Furfurylideneaniline and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

In this analogue, the molecule is formed from the condensation of 4,4'-diaminodiphenylmethane and quinoline-2-carboxaldehyde. The crystallographic data reveals that the two aniline (B41778) moieties are linked by the central methylene (B1212753) group. A key structural feature is the dihedral angle between the mean planes of the two benzene (B151609) rings connected to the methylene bridge, which is approximately 77.86 (11)°. researchgate.net This significant twist indicates a non-planar conformation in the solid state, a common feature for diarylmethane derivatives, which helps to minimize steric hindrance.

Table 1: Representative Crystallographic Data for a 4,4'-Methylenebis Schiff Base Analogue (Data from 4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline}) researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.6051 (2)
b (Å)6.0189 (2)
c (Å)22.2172 (8)
α (°)88.393 (2)
β (°)88.521 (2)
γ (°)78.044 (2)
Dihedral Angle (Ring-Ring)77.86 (11)°
Imine C=N Bond Length (Å)1.270 (3)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of molecules in solution. For 4,4'-Methylenebis(N-furfurylideneaniline), the NMR spectra would provide a wealth of information regarding the different proton and carbon environments.

Based on studies of similar Schiff bases derived from 4,4'-methylenedianiline (B154101), specific chemical shifts can be predicted. derpharmachemica.com The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene bridge (-CH₂-) protons, likely in the range of 4.1-4.3 ppm. derpharmachemica.com The protons of the aromatic rings of the aniline moiety would appear as a set of multiplets or distinct doublets in the aromatic region (approximately 7.1-7.9 ppm).

A key resonance would be the singlet corresponding to the imine proton (-CH=N-), which is typically found further downfield, around 8.5-8.7 ppm. derpharmachemica.com The protons of the furfurylidene group would also have characteristic signals, with the furan (B31954) ring protons appearing in the aromatic region, and their exact shifts and coupling patterns providing insight into the electronic environment.

The ¹³C NMR spectrum would complement the proton data, with a distinct signal for the methylene bridge carbon. The imine carbon would have a characteristic chemical shift in the 150-165 ppm range. The various aromatic and furan carbons would provide a map of the carbon skeleton.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4,4'-Methylenebis(N-furfurylideneaniline) (Based on data from analogous compounds) derpharmachemica.com

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Methylene (-CH₂-)~ 4.1 - 4.3Singlet
Aniline Aromatic (Ar-H)~ 7.1 - 7.9Multiplet
Furan Aromatic (Ar-H)~ 6.5 - 7.8Multiplet
Imine (-CH=N-)~ 8.5 - 8.7Singlet

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and probing the nature of chemical bonds.

The most characteristic vibrational mode for 4,4'-Methylenebis(N-furfurylideneaniline) would be the stretching vibration of the imine (C=N) bond. This typically appears as a strong band in the FT-IR spectrum in the region of 1600-1630 cm⁻¹. derpharmachemica.com The exact position of this band is sensitive to the electronic nature of the substituents on both the nitrogen and carbon atoms of the imine group.

Other important bands in the FT-IR spectrum would include the C-H stretching vibrations of the aromatic rings and the methylene bridge (around 2850-3100 cm⁻¹), and the C=C stretching vibrations of the aromatic and furan rings (typically in the 1450-1600 cm⁻¹ region). derpharmachemica.com The C-N stretching vibrations would be found in the fingerprint region, along with various in-plane and out-of-plane C-H bending modes that are characteristic of the substitution patterns of the aromatic rings.

Raman spectroscopy would provide complementary information. A comparative study on 4,4'-methylenedianiline and its derivatives has shown that the ring breathing mode is sensitive to substitution on the amino group. nih.gov For 4,4'-Methylenebis(N-furfurylideneaniline), the symmetric vibrations, such as the C=C ring modes, are expected to give strong signals in the Raman spectrum.

Table 3: Key Predicted FT-IR Vibrational Frequencies for 4,4'-Methylenebis(N-furfurylideneaniline) (Based on data from analogous compounds) derpharmachemica.comnih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-CH₂-)2850 - 2950Medium
Imine C=N Stretch1600 - 1630Strong
Aromatic C=C Stretch1450 - 1600Strong

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Luminescence Properties

Electronic absorption (UV-Visible) and emission (fluorescence/phosphorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The extended π-conjugated system of 4,4'-Methylenebis(N-furfurylideneaniline), encompassing the furan rings, imine bonds, and phenyl rings, is expected to give rise to distinct absorption bands in the UV-Vis region.

The spectrum would likely be dominated by intense π-π* transitions associated with the conjugated system. These are typically observed at shorter wavelengths (higher energy). Additionally, n-π* transitions, involving the non-bonding electrons on the nitrogen atoms of the imine groups, may also be present, usually as weaker bands at longer wavelengths (lower energy). The exact position and intensity of these bands would be influenced by the solvent polarity.

Many Schiff bases are known to exhibit luminescence. Upon excitation at an appropriate wavelength corresponding to an absorption band, 4,4'-Methylenebis(N-furfurylideneaniline) may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can offer insights into the structural changes that occur in the excited state.

Mass Spectrometry and Elemental Analysis for Compositional Verification and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 4,4'-Methylenebis(N-furfurylideneaniline), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₂₃H₁₈N₂O₂).

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pathways would be indicative of the molecule's structure. Key fragmentation processes would be expected to include:

Cleavage at the methylene bridge: This would lead to the formation of fragments corresponding to the [H₂N-C₆H₄-CH₂]⁺ ion and the furfurylideneaniline radical, or related species.

Fragmentation of the imine bond: Cleavage of the C=N bond or the bonds adjacent to it would result in fragments characteristic of the furfuryl and methyleneaniline moieties.

Loss of the furan ring: Fragmentation involving the furan ring could lead to the loss of CO or other small neutral molecules.

Elemental analysis provides the percentage composition of each element (C, H, N, O) in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula, providing further confirmation of the compound's purity and identity.

Table 4: Predicted Mass Spectrometry Data for 4,4'-Methylenebis(N-furfurylideneaniline)

ParameterPredicted Value
Molecular FormulaC₂₃H₁₈N₂O₂
Exact Mass354.1368 u
Key FragmentationCleavage at methylene bridge, imine bond

Computational and Theoretical Chemistry Studies of 4,4 Methylenebis N Furfurylideneaniline Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

There are no specific studies found that report Density Functional Theory (DFT) calculations for the molecular geometry optimization and electronic structure analysis of 4,4'-Methylenebis(N-furfurylideneaniline). Such studies would be instrumental in determining the molecule's three-dimensional structure, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding its stability and reactivity.

Computational Studies on Ligand-Metal Interaction and Bonding Energetics

Detailed computational investigations into the interaction of 4,4'-Methylenebis(N-furfurylideneaniline) with metal ions, including the analysis of bonding energetics, have not been reported in the available literature. As a ligand, this compound possesses multiple potential coordination sites, and computational studies would be essential for predicting its coordination behavior and the stability of its metal complexes.

Prediction of Spectroscopic Properties through Theoretical Modeling

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

The scientific literature does not appear to contain any Molecular Dynamics (MD) simulation studies on 4,4'-Methylenebis(N-furfurylideneaniline). MD simulations would be critical for understanding the conformational flexibility of the molecule, its behavior in different solvent environments, and its dynamic properties over time.

Quantum Chemical Descriptors for Reactivity Prediction and Ligand Design

There is no available research that calculates and utilizes quantum chemical descriptors (such as electronegativity, chemical hardness, and electrophilicity index) to predict the reactivity of 4,4'-Methylenebis(N-furfurylideneaniline) or to guide the design of new ligands based on its structure. These descriptors provide a theoretical framework for understanding and predicting chemical reactions.

Applications of 4,4 Methylenebis N Furfurylideneaniline and Its Complexes in Advanced Materials Science and Catalysis

Homogeneous and Heterogeneous Catalysis

The presence of multiple donor sites in 4,4'-Methylenebis(N-furfurylideneaniline) allows for the formation of stable, well-defined transition metal complexes. These complexes are of significant interest in catalysis due to their potential to activate substrates and facilitate a variety of organic transformations.

While research specifically detailing the catalytic activity of 4,4'-Methylenebis(N-furfurylideneaniline) complexes is limited, studies on structurally related analogues provide significant insight into their potential. The catalytic performance of binuclear cobalt(II), nickel(II), and copper(II) complexes of a sterically hindered derivative, N,N'-(methylenebis(2,6-diisopropyl-4,1-phenylene))bis(1-(furan-2-yl)methanimine), has been investigated in the ring-opening polymerization (ROP) of ε-caprolactone. chemrestech.comchemrestech.com

These complexes have demonstrated the ability to catalyze the ROP of ε-caprolactone at 110°C, yielding biodegradable polyesters. chemrestech.comchemrestech.com The reaction, conducted over one hour, showed that all prepared complexes were active initiators for the polymerization. chemrestech.com The resulting polymers were characterized to determine their molecular weight and polydispersity. Notably, the copper-bearing complex was found to produce the polymer with the highest molecular weight. chemrestech.com This activity highlights the potential of such bis-diazomethine Schiff base complexes in synthesizing biodegradable polymers, a field of immense industrial and environmental importance. chemrestech.com

Detailed findings from the study on the polymerization of ε-caprolactone using these related complexes are summarized in the table below. chemrestech.com

Catalyst (Complex)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
[Co₂(L)Cl₂]8511,5001.12
[Ni₂(L)Cl₂]8311,2001.15
[Cu₂(L)Cl₂]8812,1001.10
L = N,N'-(methylenebis(2,6-diisopropyl-4,1-phenylene))bis(1-(furan-2-yl)methanimine)

Currently, there is a lack of specific research in the accessible scientific literature regarding the application of 4,4'-Methylenebis(N-furfurylideneaniline) complexes in catalytic oxidation or reduction reactions.

Detailed mechanistic investigations into the catalytic cycles involving complexes of 4,4'-Methylenebis(N-furfurylideneaniline) have not been extensively reported. Understanding the mechanism of reactions, such as the ring-opening polymerization of cyclic esters, typically involves identifying the active catalytic species, determining the kinetics of the reaction, and characterizing intermediates in the catalytic cycle. For related metal-catalyzed ROP reactions, mechanisms often involve the coordination of the monomer to the metal center, followed by nucleophilic attack and propagation of the polymer chain. researchgate.nethw.ac.uk However, specific studies providing kinetic data or computational modeling for the title compound's complexes are not available in the current literature.

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practicality, allowing for easy separation from the reaction mixture and potential for recycling. This transforms them into heterogeneous catalysts, combining the high selectivity of homogeneous systems with the operational advantages of heterogeneous ones. While the concept of immobilizing Schiff base metal complexes on supports like silica (B1680970) or magnetic nanoparticles is well-established, specific examples detailing the design and application of immobilized systems based on 4,4'-Methylenebis(N-furfurylideneaniline) are not documented in the reviewed scientific literature. rsc.orgnih.gov

Development of Novel Polymeric Materials

The bifunctional nature of 4,4'-Methylenebis(N-furfurylideneaniline), with two distinct Schiff base units connected by a flexible methylene (B1212753) bridge, makes it a candidate for use as a monomer or a linker in the synthesis of new polymeric structures.

The synthesis of polymers by incorporating Schiff base units directly into the main chain can lead to materials with unique thermal, mechanical, and electronic properties. The imine bond and aromatic rings contribute to rigidity and thermal stability. However, research describing the successful polymerization of 4,4'-Methylenebis(N-furfurylideneaniline) as a monomer to form a homopolymer or copolymer is not available in the current body of scientific literature.

Coordination polymers are extended networks of metal ions linked by organic ligands. The structure, and therefore the properties, of these materials can be tuned by carefully selecting the metal ion and the organic linker. nih.govnih.gov The multitopic coordination sites of 4,4'-Methylenebis(N-furfurylideneaniline) make it a theoretically suitable candidate for constructing such networks. By bridging multiple metal centers, it could potentially form 1D, 2D, or 3D coordination polymers with interesting magnetic, porous, or luminescent properties. nih.gov Despite this potential, the synthesis and characterization of coordination polymers or gels specifically using 4,4'-Methylenebis(N-furfurylideneaniline) as the primary organic linker have not been reported in the accessible literature.

Crosslinking and Polymerization Strategies in Materials Fabrication

4,4'-Methylenebis(N-furfurylideneaniline) is a bifunctional Schiff base monomer synthesized from the condensation reaction of 4,4'-methylenedianiline (B154101) and furfural (B47365). Its molecular structure, featuring two reactive furfurylidene aniline (B41778) units linked by a methylene bridge, provides potential pathways for polymerization and crosslinking, making it a candidate for the fabrication of advanced polymer materials.

The synthesis of poly(Schiff base)s is an established strategy for creating thermally stable polymers. Research into related compounds, such as those derived from bifurfural (a dialdehyde (B1249045) composed of two furan (B31954) rings) and various diamines, demonstrates the viability of forming poly(Schiff base)s through polycondensation. nih.gov These reactions can often be carried out under environmentally benign conditions, sometimes without the need for a solvent or catalyst. nih.gov The resulting polymers can exhibit a mixture of linear and cyclic structures. nih.gov

For 4,4'-Methylenebis(N-furfurylideneaniline), its structure allows it to react with various comonomers to create cross-linked networks. The imine (-C=N-) bonds and the furan rings present potential sites for chemical modification or for initiating polymerization. The thermal properties of such polymers would be influenced by the rigidity of the aromatic backbone and the nature of the cross-linked structure. Studies on other poly(Schiff base)s have shown that the glass transition temperatures (Tg) are dependent on the structure of the diamine precursors, suggesting that the properties of polymers derived from 4,4'-Methylenebis(N-furfurylideneaniline) could be similarly tailored. nih.gov

Chemosensory and Optical Materials Applications

The unique electronic and structural characteristics of 4,4'-Methylenebis(N-furfurylideneaniline), namely the presence of electron-donating nitrogen and oxygen atoms and a conjugated system, make it a promising candidate for the development of chemosensory and optical materials. Schiff bases are widely recognized for their role in coordination chemistry, where they can act as versatile ligands to form stable complexes with a wide range of transition metal ions. unsri.ac.id This complex-forming ability is central to their application in sensing.

Design of Metal-Ligand Based Chemosensors

The design of chemosensors often relies on the principle of a specific interaction between a receptor molecule (the ligand) and a target analyte, which produces a measurable signal. 4,4'-Methylenebis(N-furfurylideneaniline) is well-suited to function as a ligand in such systems. The imine nitrogen atoms and the oxygen atoms within the furan rings can act as coordination sites, allowing the molecule to bind with metal ions to form stable metal-ligand complexes. unsri.ac.idchemmethod.com

The formation of these complexes is a critical step in sensor design. The coordination of a metal ion can significantly alter the electronic properties of the ligand, leading to changes in its optical or electrochemical behavior. instras.com By designing the ligand to have a selective affinity for a particular metal ion, a sensor for that ion can be developed. Furthermore, the resulting metal complex itself can be designed to act as a receptor for other analytes, such as anions or neutral molecules, expanding its sensory applications. nih.govresearchgate.net

Exploration of Electro-Optical Properties in Solid-State Materials

While the solution-based sensory properties of Schiff base complexes are widely studied, the exploration of their electro-optical properties in the solid state is an emerging area of research. The arrangement of molecules in a crystalline lattice can significantly influence their electronic and optical responses. Research on related Schiff base compounds, specifically 4,4'-methylenebis(N-(4-alkanoxybenzylidene)aniline), has shown that modifications to the molecular structure can induce liquid crystalline properties. jcsp.org.pkresearchgate.net These materials exhibit ordered phases (mesophases) that are sensitive to external stimuli like electric fields, which is a key characteristic for electro-optical materials. Although specific studies on the solid-state electro-optical properties of 4,4'-Methylenebis(N-furfurylideneaniline) are not extensively documented, its rigid, aromatic structure suggests potential for forming ordered materials with interesting optical behaviors worthy of future investigation.

Fluorescence and Colorimetric Sensing Mechanisms for Specific Analytes

Schiff bases and their metal complexes are frequently employed in fluorescence and colorimetric sensors due to their distinct photophysical properties. The sensing mechanism typically involves a change in the fluorescence intensity or a visible color change upon interaction with an analyte. mdpi.com

Common mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of an analyte, a fluorophore's emission can be quenched by a nearby receptor. Upon binding the analyte, the PET process is inhibited, "turning on" the fluorescence.

Resonance Energy Transfer (RET): Energy is transferred from an excited donor fluorophore to a nearby acceptor. The presence of an analyte can disrupt this process, altering the emission spectrum. mdpi.com

Chelation-Enhanced Fluorescence (CHEF): Many Schiff base ligands are weakly fluorescent on their own. Upon chelation with a metal ion, their conformational rigidity increases, and intramolecular vibrations are restricted, leading to a significant enhancement of fluorescence intensity.

These mechanisms allow for the detection of various analytes, including metal ions, anions, and small organic molecules, often with high sensitivity and selectivity. mdpi.com For example, a sensor system could be designed where 4,4'-Methylenebis(N-furfurylideneaniline) complexes with a specific metal ion, leading to a change in color or fluorescence that signals the ion's presence.

Corrosion Inhibition Studies

Schiff bases are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. saudijournals.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The efficiency of these inhibitors is largely dependent on their molecular structure, specifically the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and π-electrons, which act as centers for adsorption. researchgate.net

4,4'-Methylenebis(N-furfurylideneaniline) possesses several of these key features:

Nitrogen atoms in the imine groups.

Oxygen atoms in the furan rings.

Multiple aromatic rings and extensive π-electron systems .

These structural elements allow the molecule to adsorb strongly onto a metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation via electron donation from N and O atoms to the vacant d-orbitals of the metal). semanticscholar.org Studies on other furfural-derived Schiff bases have demonstrated high inhibition efficiencies. scitepress.org The formation of a coordinated layer on the metal surface blocks the active corrosion sites, effectively mitigating the corrosive process. saudijournals.com The performance of these inhibitors typically increases with concentration but may decrease at higher temperatures due to desorption from the metal surface. aspur.rs The adsorption behavior of these molecules often follows the Langmuir adsorption isotherm model. semanticscholar.orgaspur.rs

The table below presents research findings on the corrosion inhibition efficiency of Schiff bases derived from furfural and various amines, illustrating the general effectiveness of this class of compounds.

Schiff Base DerivativeMetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Source
Furfural + EthylenediamineZinc0.1 N HCl7000 ppm82.20% scitepress.org
Furfural-Chitosan DerivativeMild Steel (N80)1 M HCl500 ppm83.84%
Furfural-Chitosan Nanohybrid (with CuNPs)Mild Steel (N80)1 M HCl500 ppm95.01%

Future Research Directions and Challenges in 4,4 Methylenebis N Furfurylideneaniline Chemistry

Exploration of Sustainable Synthesis and Application Methodologies

A primary challenge in polymer chemistry is the development of environmentally benign synthesis routes. For furan-based Schiff bases like 4,4'-Methylenebis(N-furfurylideneaniline), future research is increasingly focused on green chemistry principles. This involves utilizing bio-based precursors, minimizing solvent use, and avoiding harsh catalysts. rsc.org Furfural (B47365), the aldehyde precursor for the title compound, is a key platform chemical derived from lignocellulosic biomass, making the resulting polymers inherently sustainable. researchgate.net

Recent studies have demonstrated the successful synthesis of furan-based Schiff bases through condensation reactions without the need for acid, base, or Lewis acid catalysts, representing a significant step towards greener processes. acgpubs.org These methods often involve simple protocols, such as grinding or stirring at room temperature, which reduce energy consumption and simplify purification. researchgate.net The polycondensation reaction between diamines and dicarbonyl monomers to form polyazomethines is advantageous as it typically produces water as the only byproduct, aligning with the goals of atom economy. rsc.org

Future work will likely focus on optimizing these catalyst-free and solvent-free conditions, potentially using mechanochemistry or microwave-assisted synthesis to further reduce reaction times and improve yields. The exploration of aqueous reaction media is another promising avenue for enhancing the sustainability profile of these materials.

Synthesis ApproachKey FeaturesAdvantagesResearch Focus
Catalyst-Free SynthesisReaction of diamines and furfural derivatives without catalysts. acgpubs.orgReduced environmental impact, simplified purification, lower cost.Optimization of reaction conditions (temperature, time) for higher yields.
Solvent-Free SynthesisGrinding or high-temperature melt condensation. researchgate.netEliminates solvent waste, potential for continuous processing.Investigating scope with various substituted furfurals and diamines.
Bio-Based MonomersUtilization of furfural and its derivatives from biomass. researchgate.netReduces reliance on fossil fuels, creates sustainable materials. rsc.orgExpanding the library of bio-based diamine partners.

Development of Advanced In-Situ Characterization Techniques for Dynamic Systems

Understanding the formation and dynamic behavior of polymers derived from 4,4'-Methylenebis(N-furfurylideneaniline) is crucial for controlling their properties. The azomethine bond in these structures can participate in dynamic covalent chemistry, enabling properties like self-healing. Advanced in-situ characterization techniques are needed to study these processes in real-time.

Techniques such as in-situ FTIR and NMR spectroscopy can monitor the kinetics of polymerization by tracking the disappearance of amine (-NH2) and aldehyde (-CHO) groups and the appearance of the characteristic imine (-CH=N-) bond. mdpi.comyoutube.com This allows for a detailed understanding of reaction mechanisms and kinetics under various conditions. For dynamic systems, such as self-healing materials where bond cleavage and reformation occur, these techniques are invaluable for elucidating the healing mechanism. For instance, monitoring the Diels-Alder reaction between the furan (B31954) moiety and a maleimide (B117702) relies on spectroscopic tracking of the adduct formation and dissociation. nih.gov

Future challenges lie in adapting these techniques for more complex environments, such as within solid-state materials or at the interface of nanocomposites. The development of hyphenated techniques, like rheology combined with spectroscopy, could provide simultaneous information on both chemical changes and macroscopic material properties (e.g., viscosity, modulus) during polymerization or healing events.

Integration with Nanotechnology for Hybrid Functional Materials

The integration of 4,4'-Methylenebis(N-furfurylideneaniline)-based polymers with nanomaterials opens up possibilities for creating hybrid materials with synergistic or entirely new functionalities. The Schiff base backbone provides excellent potential for interaction with various nanofillers through coordination or surface functionalization.

Research has shown that Schiff base polymers can be effectively combined with nanofillers like magnetic nanoparticles or doped onto conductive polymer matrices like polyaniline. researchgate.net A significant area of interest is the use of graphene. By functionalizing graphene with furan-containing molecules, it can be covalently integrated into a self-healing polymer matrix via the Diels-Alder reaction. nih.gov This approach not only improves the dispersion of the nanofiller but also enhances the interfacial strength between the filler and the matrix.

The resulting nanocomposites have demonstrated significant improvements in mechanical and electrical properties. For example, the addition of 1 wt% of a furan-functionalized aniline (B41778) trimer-modified graphene to a self-healing resin led to a 233% increase in tensile strength and maintained 89% of its electrical conductivity after a healing cycle. nih.gov Future work will explore a wider range of nanofillers (e.g., carbon nanotubes, nanoclays, quantum dots) to tailor the optical, thermal, and electronic properties of the hybrid materials for specific applications like sensors, actuators, and advanced coatings.

NanofillerIntegration MethodResulting Property EnhancementPotential Application
Graphene (Modified)Covalent bonding via Diels-Alder reaction with furan groups. nih.govImproved tensile strength, electrical conductivity, self-healing efficiency. nih.govConductive self-healing coatings, flexible electronics.
Magnetic NanoparticlesIn-situ polymerization or blending. researchgate.netIntroduction of magnetic responsiveness.Targeted drug delivery, magnetically actuated materials.
PolyanilineDoping of Schiff base onto polyaniline matrix. researchgate.netEnhanced conductivity, potential for heavy metal adsorption. researchgate.netEnvironmental remediation, chemical sensors.

Computational-Experimental Synergies for Rational Material Design

The synergy between computational modeling and experimental synthesis is a powerful tool for accelerating materials discovery. For 4,4'-Methylenebis(N-furfurylideneaniline) and its derivatives, computational methods like Density Functional Theory (DFT) can predict key properties before a material is ever synthesized, guiding experimental efforts toward the most promising candidates.

DFT calculations can determine molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the material's optical and electronic properties, including its color, fluorescence, and semiconducting behavior. rsc.org For example, theoretical studies on related Schiff bases have successfully predicted absorption wavelengths that are in good agreement with experimental UV-Vis spectra. researchgate.netrsc.org This predictive power allows for the rational design of molecules with tailored optoelectronic properties by modifying their chemical structure, such as by adding electron-donating or electron-withdrawing groups. rsc.orgresearchgate.net

The challenge in this area is to develop more accurate computational models that can predict not only the properties of single molecules but also the bulk properties of the resulting polymers and nanocomposites. This includes modeling intermolecular interactions, polymer chain packing, and interfaces between the polymer and nanofillers, which are critical for determining macroscopic mechanical and thermal properties.

Exploration of New Application Niches in Chemical Technology

While polyazomethines have been studied for their thermal and conducting properties, the unique presence of the furan ring in 4,4'-Methylenebis(N-furfurylideneaniline) opens doors to new and advanced application niches.

One of the most promising areas is in self-healing materials. nih.gov The furan moiety can undergo a thermally reversible Diels-Alder reaction with a maleimide, creating covalent cross-links that can be broken upon heating and reformed upon cooling. nih.govtaylorfrancis.com This allows the material to heal cracks and damage multiple times, extending the lifetime of products. Research has demonstrated that materials incorporating this chemistry can recover a significant portion of their original mechanical strength after being completely fractured and repaired. nih.gov

Another emerging application is in the field of stealth technology. Schiff base polymers can be coordinated with metal ions to create coatings with low infrared emissivity. nih.gov The conductivity and energy band gap of these coordination polymers can be tuned to absorb or scatter infrared radiation, making objects coated with them less visible to thermal imaging devices. A polymer coordinated with Sm³⁺ ions exhibited an electrical conductivity of 3.54 × 10⁻⁴ S/cm and an infrared emissivity as low as 0.58. mdpi.comnih.gov

Further research will likely uncover other niches, such as fluorescent chemosensors, where the imine nitrogen and furan oxygen can act as binding sites for specific metal ions, leading to a detectable change in fluorescence. rsc.org The inherent properties of these polymers also make them candidates for applications in organic electronics and membrane-based separations.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 4,4'-Methylenebis(N-furfurylideneaniline) with high purity?

  • Methodology : Optimize the condensation reaction between furfurylamine and formaldehyde derivatives under controlled stoichiometric ratios. Use anhydrous ethanol as a solvent and p-toluenesulfonic acid as a catalyst at 160–180°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol. Structural confirmation requires X-ray crystallography to resolve bond angles (e.g., C38–C39–C40 = 119.53°) and validate imine linkages .

Q. How can the solubility and thermal stability of this compound be characterized for polymer applications?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures (e.g., onset at ~250°C). Solubility profiling in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., toluene) at 25–80°C quantifies compatibility with polymer matrices. Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg) for curing agent efficacy .

Q. What spectroscopic techniques are critical for verifying its structural integrity?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of C=N stretching vibrations (~1600 cm⁻¹) and aromatic C–H bonds. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves proton environments (e.g., methylene bridge protons at δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How can surface functional groups of this compound be analyzed for catalytic or interfacial applications?

  • Methodology : Derivatize primary amine groups with pentafluorobenzaldehyde (PFB) at 25°C for 24 hours in anhydrous dichloromethane. Analyze via X-ray photoelectron spectroscopy (XPS) to quantify nitrogen content and near-edge X-ray absorption fine structure (NEXAFS) to map surface orientation. Control experiments with non-derivatized samples are critical to distinguish intrinsic vs. modified surface chemistry .

Q. What strategies resolve contradictions in reported reaction yields across different synthetic routes?

  • Methodology : Conduct a Design of Experiments (DoE) approach to isolate variables (e.g., solvent polarity, catalyst loading). Compare pathways:

  • Route A : Two-step imine formation with intermediate isolation.
  • Route B : One-pot synthesis with in-situ formaldehyde generation.
    Statistical analysis (ANOVA) identifies significant factors (e.g., temperature > catalyst type). Reproduce conflicting data under standardized conditions to assess reproducibility .

Q. How does steric hindrance from substituents affect its reactivity in crosslinking reactions?

  • Methodology : Synthesize analogs (e.g., 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline]) and compare curing kinetics via rheometry. Computational modeling (DFT) calculates energy barriers for imine bond formation. Experimental validation involves monitoring gelation times in epoxy resins under varying temperatures (25–100°C) .

Q. What protocols ensure stability during long-term storage for sensitive applications?

  • Methodology : Store under argon at –20°C in amber glass vials to prevent oxidation and photodegradation. Periodically test via HPLC for degradation products (e.g., free aniline derivatives). Accelerated aging studies (40°C, 75% humidity) predict shelf life using Arrhenius kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.